BenchChemオンラインストアへようこそ!

Pardaxin 3

Hemolytic selectivity Therapeutic index Host cell toxicity

Pardaxin 3 (Pa3) is a 33-amino-acid pore-forming peptide isolated from the defense secretion of the Pacific Peacock sole Pardachirus pavoninus. It belongs to the pardaxin family of five highly homologous isoforms (Pa1–Pa5) that share a conserved helix-hinge-helix structural motif but differ at positions 5, 14, and 31.

Molecular Formula
Molecular Weight
Cat. No. B1577084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePardaxin 3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pardaxin 3 (Pa3) Procurement Guide: Specifications, Isoform Identity, and Comparator Landscape


Pardaxin 3 (Pa3) is a 33-amino-acid pore-forming peptide [1] isolated from the defense secretion of the Pacific Peacock sole Pardachirus pavoninus [2]. It belongs to the pardaxin family of five highly homologous isoforms (Pa1–Pa5) that share a conserved helix-hinge-helix structural motif but differ at positions 5, 14, and 31 [3]. Pa3 is distinguished by a phenylalanine at position 5 (versus leucine in Pa1, Pa4) and a glutamate at position 31 (versus glycine in Pa2, Pa4) [3]. These sequence differences produce a peptide with a calculated net charge of 0 and a GRAVY hydrophobicity index of 0.62 [4], positioning Pa3 as a low-net-charge antimicrobial peptide (AMP) that nonetheless retains broad-spectrum membrane-permeabilizing activity.

Why Pardaxin 3 Cannot Be Interchanged with Other Pardaxin Isoforms or Melittin: The Evidence Gap


Despite high sequence homology (>90% identity among Pa1–Pa5), the pardaxin isoforms are not functionally interchangeable [1]. Position 5 (Phe in Pa3 vs Leu in Pa1/Pa4) alters N-terminal helix hydrophobicity, which directly affects membrane insertion kinetics and selectivity [1]. Position 31 (Glu in Pa3 vs Gly in Pa2/Pa4) modifies C-terminal charge and influences non-selective hemolytic activity [2]. Critically, most published functional data—including the widely cited hemolytic selectivity versus melittin [2] and the dual barrel-stave/carpet mechanism [3]—were generated using Pa4 or Pa1 from Pardachirus marmoratus, not Pa3. Direct, isoform-resolved comparative functional data for Pa3 versus other pardaxins remain scarce in the primary literature. Users procuring Pa3 must therefore rely on class-level inference from the broader pardaxin literature, anchored by Pa3's distinct sequence-defined physicochemical profile. Substitution with Pa1, Pa4, or melittin without verification risks altered membrane selectivity, hemolytic profile, and pore-formation kinetics.

Pardaxin 3 Quantitative Differentiation Evidence: Comparator-Based Procurement Decision Data


Hemolytic Selectivity: Pardaxin Class Versus Melittin on Human Red Blood Cells

Pardaxin (class-level data from Pa4/Pa1 studies) exhibits significantly reduced hemolytic activity toward human red blood cells (hRBCs) compared with melittin, while retaining comparable antibacterial potency against both Gram-positive and Gram-negative bacteria [1]. Melittin, the bee venom peptide with similar helix-hinge-helix architecture, lyses both bacterial and mammalian membranes indiscriminately. In contrast, pardaxin's C-terminal tail restricts non-selective lysis of erythrocytes, conferring a selectivity advantage [1]. The truncated pardaxin analogue lacking the C-terminal 11 residues shows dramatically reduced hemolytic activity, while its aminated form gains potency exceeding that of native pardaxin against most bacteria tested—confirming the C-terminal domain as the key selectivity determinant [1]. Note: These data were generated with pardaxin from P. marmoratus (Pa4/Pa1); direct Pa3-specific hemolysis data versus melittin have not been published in the peer-reviewed literature retrieved. Users should verify hemolytic profiles when substituting Pa3.

Hemolytic selectivity Therapeutic index Host cell toxicity

Membrane Composition-Dependent Dual Mechanism: Barrel-Stave Versus Carpet Mode Switching

Pardaxin is distinguished from the majority of linear cationic antimicrobial peptides by its ability to switch between two distinct membrane disruption mechanisms depending on bilayer lipid composition [1]. 15N solid-state NMR of [15N-Leu19]P1a (carboxy-amide of pardaxin) demonstrated that the peptide's C-terminal helix adopts a surface-bound orientation in POPC (1-palmitoyl-2-oleoyl-phosphatidylcholine) bilayers, consistent with a carpet mechanism, whereas it inserts transmembrane in DMPC (1,2-dimyristoyl-phosphatidylcholine) bilayers, consistent with a barrel-stave pore mechanism [1]. 31P chemical shift NMR showed significant disruption of zwitterionic lipid bilayers, particularly POPC, in agreement with the carpet model. P1a induced an isotropic phase in POPE bilayers and reduced the fluid lamellar-to-inverted hexagonal phase transition temperature at concentrations as low as 1:50,000 (peptide:lipid) [1]. The presence of anionic lipids (POPG) or cholesterol reduced the peptide's bilayer-disrupting ability [1]. This mechanism duality is functionally distinct from melittin, which operates primarily via a carpet/toroidal pore mechanism without the composition-dependent barrel-stave transition. Note: These data were obtained with P1a (carboxy-amide pardaxin), not specifically Pa3.

Membrane disruption mechanism Barrel-stave Carpet mechanism Lipid selectivity

Pa3 Sequence-Level Differentiation: Position 5 (Phe) and Position 31 (Glu) Define Physicochemical Identity

Among the five known pardaxin isoforms, Pa3 possesses a unique combination of amino acid substitutions that dictate its physicochemical profile [1]. At position 5, Pa3 carries phenylalanine (Phe, F), whereas Pa1, Pa4, and Pa5 carry leucine (Leu, L), and Pa2 also carries Phe [1]. At position 14, Pa3 carries phenylalanine identical to Pa1, Pa4, and Pa5, while Pa2 carries isoleucine [1]. At position 31, Pa3 carries glutamate (Glu, E), identical to Pa1 but distinct from Pa2 and Pa4 which carry glycine (Gly, G), and Pa5 which carries aspartate (Asp, D) [1]. These substitutions yield a calculated molecular weight of 3429.96 Da, a net charge of 0 at neutral pH, a GRAVY index of 0.62, and an aliphatic index of 100.61 for Pa3 [2]. For comparison, Pa1 has MW 3395.94 and the same net charge (0), while Pa2 and Pa4 have MW 3323.88 [1]. The Phe5 substitution increases N-terminal hydrophobicity relative to Leu5-containing isoforms, potentially enhancing membrane insertion kinetics. The Glu31 substitution (vs Gly31) adds a negative charge to the C-terminal region, which may modulate electrostatic interactions with lipid headgroups. No published study directly compares the functional consequences of these specific substitutions across isoforms in a controlled experimental setting.

Isoform identity Sequence comparison Physicochemical profiling

pH-Dependent Pore Formation Efficiency: 2-3 Fold Variation Across Physiologically Relevant pH Range

Pardaxin's membrane-permeabilizing efficiency is highly pH-sensitive, varying by a factor of 2–3 for 50% calcein release from DOPC vesicles across pH 5–10 [1]. The concentration of pardaxin required for 50% dye release ([pardaxin]50%) from DOPC (zwitterionic) vesicles follows the order pH 5 > pH 8 > pH 10, indicating most efficient pore formation at acidic pH [1]. Conversely, in DOPC/DOPG (80:20, anionic) vesicles, permeabilization is two-to-threefold more efficient at pH 5.5 than at pH 8 and 10 [1]. Critically, pardaxin forms stable or transient pores in zwitterionic PC vesicles that permit content release without loss of vesicle integrity, whereas inclusion of 20% anionic PG promotes total vesicle collapse [1]. This paradoxical behavior—where anionic lipids inhibit rather than promote controlled pore formation—contrasts with many highly cationic AMPs (e.g., MSI-78/pexiganan), whose membrane disruption is enhanced by anionic lipids [1]. The net charge of pardaxin shifts from +2 at pH 5.5 to 0 at pH 8 to −1 at pH 10, explaining the pH-dependent reversal of lipid preference [1]. Note: These data were obtained with pardaxin from P. marmoratus (Pa4), not Pa3 specifically.

pH-dependent activity Pore formation kinetics Calcein release Vesicle permeabilization

Anticancer Activity: IC50 of 3.0–4.6 μM in Ovarian Cancer Cells with In Vivo Tumor Growth Inhibition

Pardaxin demonstrates direct anticancer activity through mitochondrial apoptosis induction. In PA-1 and SKOV3 human ovarian cancer cell lines, pardaxin IC50 values were 4.6 μM at 24 h and 3.0 μM at 48 h, determined by MTT assay [1]. Mechanistically, pardaxin induced overproduction of mitochondrial and intracellular reactive oxygen species (ROS), disrupted mitochondrial membrane potential and respiratory capacity, fragmented the mitochondrial network (downregulation of fusogenic proteins MFN1/2 and L-/S-OPA1; upregulation of fission proteins DRP1 and FIS1), and activated caspases-9/3, Bid, t-Bid, and Bax while downregulating Bcl-2 [1]. In a separate in vivo study, pardaxin administered at 25 mg/kg (0.5 mg/day) for 14 days to C57BL/6 mice bearing subcutaneous MN-11 murine fibrosarcoma xenografts caused significant tumor growth inhibition without notable body weight loss, indicating a favorable in vivo tolerability profile at efficacious doses [2]. At 500 μg/day dosing, no notable side effects on body weight were observed [2]. A third study in the DMBA-induced hamster buccal pouch oral carcinogenesis model showed that topical pardaxin painting substantially alleviated carcinogenesis by lowering prostaglandin E2 levels [3]. For context, the cytotoxic AMP melittin exhibits IC50 values of 1.2–1.8 μM against colon adenocarcinoma cells (HT29, Caco-2) [4], approximately 2–3 fold more potent but with correspondingly higher hemolytic activity. Direct head-to-head cytotoxicity comparison between pardaxin and melittin in the same cancer cell line panel has not been retrieved.

Anticancer peptide Ovarian cancer Mitophagy In vivo efficacy

Low Net Charge Paradox: Potent Broad-Spectrum Antibacterial Activity Despite Near-Neutral Net Charge at Physiological pH

Contrary to the prevailing structure-activity paradigm for cationic antimicrobial peptides—where a net positive charge of +2 or greater is considered essential for electrostatic attraction to anionic bacterial membranes—pardaxins possess a low net positive charge (Pa3: net charge 0 at pH 7 [1]; Pa4: net charge +1 [2]) yet exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria [2]. This distinguishes pardaxins from highly cationic AMPs such as magainin (+3 to +4), cecropin (+6 to +7), and LL-37 (+6), which rely on strong electrostatic steering for membrane targeting. The NMR structure of Pa4 bound to LPS micelles revealed a unique helix-turn-helix 'horseshoe' conformation that facilitates outer membrane permeabilization of Gram-negative bacteria despite the low net charge [2]. Isothermal titration calorimetry (ITC), 31P NMR, saturation transfer difference (STD) NMR, and dynamic light scattering (DLS) confirmed intimate Pa4-LPS associations [2]. The structural basis involves specific residue interactions with LPS rather than non-specific electrostatic accumulation, representing a mechanistically distinct mode of Gram-negative targeting [2]. For Pa3 specifically, its net charge of 0 is even lower than Pa4's, yet it retains membrane-permeabilizing activity as evidenced by its shark repellent and surfactant properties [1]. No direct MIC comparison between Pa3 and other pardaxin isoforms was retrieved in this search.

Net charge Membrane permeabilization LPS interaction Broad-spectrum activity

Pardaxin 3 Procurement Scenarios: Evidence-Anchored Research and Industrial Applications


Membrane Biophysics: Investigating Lipid-Composition-Dependent Pore Formation Mechanisms

Pardaxin 3 is suited for fundamental membrane biophysics studies exploiting its unique ability to switch between barrel-stave and carpet mechanisms depending on lipid acyl chain composition (DMPC vs POPC) [1]. Researchers can design experiments using defined lipid systems to isolate each mechanism. The peptide's pH-dependent pore formation efficiency (2–3 fold variation across pH 5–10) provides an additional experimental dimension for studying protonation-dependent membrane interactions [2]. Unlike melittin, which predominately employs a carpet/toroidal pore mechanism, pardaxin offers a controllable dual-mechanism system within a single peptide scaffold. Procurement should specify Pa3 sequence (GFFAF...) to ensure the Phe5 substitution is present for studies correlating N-terminal hydrophobicity with insertion kinetics.

Anticancer Drug Discovery: Mitochondrial Apoptosis Pathway Activation in Ovarian and Oral Cancer

Pardaxin 3 is a candidate for anticancer lead optimization programs targeting the mitochondrial apoptosis pathway. With IC50 values of 3.0–4.6 μM in ovarian cancer cells (PA-1, SKOV3) [3] and demonstrated in vivo tumor growth inhibition at 25 mg/kg in murine fibrosarcoma models without notable toxicity [4], pardaxin provides a validated starting point for structure-activity relationship (SAR) campaigns. The mechanism—ROS overproduction, mitophagy activation, caspase-9/3 cleavage, and Bcl-2 downregulation [3]—is distinct from DNA-damaging chemotherapeutics, offering potential combinability. The DMBA-induced hamster buccal pouch model further validates efficacy in oral squamous cell carcinoma via prostaglandin E2 suppression [5]. Compared to melittin, pardaxin's lower hemolytic liability [6] reduces the need for extensive prodrug or formulation strategies to manage systemic toxicity during early lead optimization.

Antimicrobial Resistance Research: Charge-Independent Membrane Targeting Scaffold

Pardaxin 3 (net charge 0) serves as a scaffold for studying charge-independent antimicrobial mechanisms [7]. Unlike highly cationic AMPs (magainin, cecropin, LL-37) that depend on electrostatic attraction to anionic bacterial membranes, pardaxins achieve outer membrane permeabilization through specific LPS-binding interactions mediated by a horseshoe-shaped helix-turn-helix conformation [8]. This alternative targeting mechanism may reduce the likelihood of resistance development via surface charge modification—a common bacterial defense against cationic AMPs. Researchers developing next-generation antimicrobials that bypass electrostatic resistance mechanisms can use Pa3 as a template for mutagenesis studies exploring the relationship between net charge, LPS affinity, and antibacterial spectrum.

Shark Repellent and Marine Bioprospecting: Natural Product Reference Standard

Pardaxin 3 is one of the three original ichthyotoxic peptides (P-1, P-2, P-3) isolated from the defense secretion of Pardachirus pavoninus and characterized by Thompson et al. in 1986 [9]. As the only pardaxin isoform from the Pacific Peacock sole with Phe5 and Glu31, Pa3 serves as a reference standard for natural product chemists bioprospecting fish-derived bioactive peptides, quality-controlling pardaxin-enriched extracts, or conducting ecological studies on predator-prey chemical ecology. Its shark repellent property—mediated by gill membrane irritation [10]—makes it relevant for marine biology research programs investigating non-lethal shark deterrents, though rapid dilution in seawater remains a formulation challenge.

Quote Request

Request a Quote for Pardaxin 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.